B1575995 Ranatuerin-2YJ precursor

Ranatuerin-2YJ precursor

Cat. No.: B1575995
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2YJ precursor is sourced from the skin of the Dybowsky frog (Rana dybowskii) and is processed to yield the mature antimicrobial peptide Ranatuerin-2YJ. This mature peptide demonstrates significant broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a minimal Inhibitory Concentration (MIC) as low as 22.5 µg/mL . Research has highlighted its potent anti-viral activity, showing that it can help clear Rana grylio virus infections, with its expression increasing under such viral stress . The peptide is understood to exert its effects primarily by disrupting microbial membranes, a common mechanism for cationic antimicrobial peptides . A key feature of Ranatuerin-2YJ is its relatively low hemolytic activity (7.64%), which suggests a promising selectivity for microbial cells over mammalian cells . Its importance in innate immune defense is further underscored by its widespread distribution within the frog, having been identified in the skin, liver, spleen, and blood . Recent studies optimizing this peptide have resulted in analogues with enhanced potency and selective cytotoxicity against cancer cells, such as H838 lung carcinoma cells, highlighting its potential for development into dual-function therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antiviral

sequence

LMDIFKVAVNKLLAAGMNKPRCKAAHC

Origin of Product

United States

Molecular Genetics and Expression Dynamics of Ranatuerin 2yj Precursor

Genomic and Transcriptomic Characterization of Ranatuerin-2YJ Precursor Gene

The study of the this compound gene at the molecular level has revealed intricate details about its structure and function. Through techniques like cDNA cloning and sequence analysis, researchers have been able to characterize the gene and its corresponding protein product.

cDNA Cloning and Nucleotide Sequence Analysis

The complementary DNA (cDNA) encoding the this compound has been successfully cloned and sequenced, primarily from the skin of frogs. nih.govresearchgate.netresearchgate.netgrafiati.com This process often involves the extraction of total RNA from the frog's skin, which is then used for cDNA synthesis. researchgate.netmdpi.com A "shotgun" cloning approach, utilizing a cDNA library constructed from skin secretions, has proven effective in identifying the precursor's cDNA. nih.govnih.govnih.gov

This technique employs degenerate primers that target highly conserved regions of the nucleotide sequences of antimicrobial peptide precursors. nih.govresearchgate.netresearchgate.net This allows for the amplification of cDNA sequences representing various classes of antimicrobial peptides, including ranatuerins. nih.gov The nucleotide sequence of the this compound has been deposited in the GenBank database, making it accessible for further research. nih.govnih.gov

Gene Bank Accession Data and Comparative Sequence Homology

The nucleotide sequence of the this compound has been submitted to public databases like GenBank, which provides a unique accession number for reference. For instance, the accession number for a ranatuerin-2Pb precursor is MK922296. nih.gov

Comparative sequence analysis reveals that the amino acid sequences of ranatuerin-2 (B1576050) precursors are highly conserved within the same species. mdpi.com However, there is significant variability in the primary structure of ranatuerin-2 family members across different species. nih.gov For example, the ranatuerin-2 precursor from Rana ulma and Rana ornativentris shows high homology, with rates between 84% and 90%. mdpi.com This high degree of conservation within the precursor's signal peptide region across different frog families, such as Ranidae, Hylidae, and Bombinatoridae, has been exploited for the design of degenerate primers used in cloning. researchgate.net

Inducible Expression Mechanisms and Environmental Stressors

The expression of the this compound gene is not constitutive but is instead induced by specific environmental cues, particularly challenges from pathogens. This inducible nature highlights its crucial role in the frog's innate immune defense.

Transcriptional Regulation in Response to Pathogen Challenge (e.g., Rana grylio virus)

Studies have shown a significant upregulation of ranatuerin-2YJ gene expression in response to viral infections, such as the Rana grylio virus (RGV). nih.govresearchgate.net When frogs are under stress from an RGV infection, the expression of the gene encoding the this compound increases. nih.govresearchgate.net This leads to a higher concentration of the mature peptide, which in turn helps to clear the virus. nih.govresearchgate.net

The increased expression of the ranatuerin-2YJ gene coincides with the clearance of the virus, indicating a direct link between the peptide and the antiviral response. researchgate.net Interestingly, while other antimicrobial peptides are also induced, ranatuerin-2YJ has been found to be widely distributed in various tissues, including the skin, liver, spleen, and blood, suggesting a systemic role in protecting the frog from pathogen invasion. nih.govresearchgate.net

Molecular Pathways Governing Precursor Gene Expression

The precise molecular pathways that govern the expression of the this compound gene are still under investigation. However, it is known that pathogen-associated molecular patterns (PAMPs), such as those from viruses, can trigger signaling cascades that lead to the activation of transcription factors. xmu.edu.cn These transcription factors then bind to specific regulatory elements in the promoter region of the gene, initiating transcription.

In invertebrates, pathways like the Toll and IMD (immune deficiency) pathways are known to be activated by bacterial infections, leading to the transactivation of antimicrobial peptide genes. xmu.edu.cn While the specific pathways for ranatuerin-2YJ in frogs are not fully elucidated, it is likely that similar signaling mechanisms involving pattern recognition receptors and downstream transcription factors are involved in its inducible expression in response to pathogens like the Rana grylio virus. Further research is needed to fully understand the transcriptional regulatory network controlling this compound gene expression. oapen.org

Tissue-Specific and Developmental Expression Patterns of this compound mRNA

The expression of the precursor mRNA for Ranatuerin-2YJ and its homologs is not uniform across all tissues or developmental stages in frogs. Research indicates distinct patterns of expression, suggesting specialized roles for these peptides in different biological contexts.

Tissue-Specific Expression

Studies have demonstrated that the expression of ranatuerin precursors is highly tissue-dependent. The primary site of synthesis for most antimicrobial peptides in frogs is the skin, where they are stored in granular glands and secreted in response to stress or injury. nih.gov However, the mRNA transcripts for some ranatuerins, including Ranatuerin-2YJ, have been detected in a wider range of tissues, indicating broader physiological functions beyond cutaneous defense. cdnsciencepub.com

A significant finding comes from a study on the Dybowski's frog (Rana dybowskii), where the expression of five different antimicrobial peptides was analyzed. cdnsciencepub.com While four of the peptides could only be cloned from the skin, the this compound was found to be widely distributed. Its mRNA was successfully identified not only in the skin but also in the liver, spleen, and blood. cdnsciencepub.com This widespread distribution suggests that Ranatuerin-2YJ may play a crucial role in the systemic innate immune response, protecting the frog against invasive pathogens. cdnsciencepub.com

In contrast, research on other ranatuerin-2 family members has revealed different expression patterns. For instance, in Tago's brown frog (Rana tagoi), gene transcripts for preproranatuerin-2 were found at higher concentrations in the brain compared to various peripheral tissues such as the heart, small intestine, kidney, liver, lung, skeletal muscle, stomach, and testis. researchgate.net This highlights the diversity in expression patterns even within the same peptide family, possibly reflecting functional specialization of the individual peptides.

The following table summarizes the documented tissue distribution of Ranatuerin-2YJ and a related ranatuerin-2 precursor mRNA in different frog species.

Frog SpeciesPeptide/PrecursorSkinLiverSpleenBloodBrainOther Peripheral TissuesReference
Rana dybowskiiRanatuerin-2YJN/AN/A cdnsciencepub.com
Rana tagoiPreproranatuerin-2N/AN/AN/A✓ (High)✓ (Low) researchgate.net
Includes heart, small intestine, kidney, lung, skeletal muscle, stomach, and testis.

Developmental Expression Patterns

The expression of ranatuerin-2 precursor genes is also regulated during the developmental stages of frogs. Studies on the mountain brown frog (Rana ornativentris) have shown differential expression of genes encoding various antimicrobial peptide precursors, including preproranatuerin-2, throughout larval development and in adult tissues. nih.gov This suggests that the requirement for these defense peptides changes as the frog undergoes metamorphosis and transitions from an aquatic to a terrestrial environment. While specific data on the developmental expression of the this compound is not detailed, the patterns observed for closely related ranatuerin-2 precursors provide a valuable model for its likely regulation. The expression of these peptides is often linked to the maturation of the frog's immune system and its exposure to different environmental pathogens at various life stages. oapen.org

Biosynthesis and Post Translational Processing of Ranatuerin 2yj Precursor

Precursor Polypeptide Architecture and Domain Organization

The blueprint for Ranatuerin-2YJ is encoded within a precursor cDNA. This precursor polypeptide exhibits a conserved three-domain architecture characteristic of many amphibian antimicrobial peptides (AMPs). nih.govresearchgate.netmdpi.com This organization includes an N-terminal signal peptide, a central acidic spacer region, and a C-terminal domain containing the sequence of the mature Ranatuerin-2YJ peptide. mdpi.comnih.gov

The table below outlines the typical domain organization of a ranatuerin precursor, based on findings from related peptides like Ranatuerin-2-AW. mdpi.comnih.gov

DomainLocationTypical Length (Amino Acids)Key Features
Putative Signal Peptide N-Terminus~22Hydrophobic residues; directs the precursor to the secretory pathway.
Acidic Spacer Peptide Central Region~17-25Rich in acidic amino acid residues (e.g., Aspartic acid, Glutamic acid).
Propeptide Convertase Site Junction2Typically a dibasic motif (e.g., -KR-).
Mature Peptide C-Terminus~28-31Contains the final, biologically active Ranatuerin-2YJ sequence.

The N-terminus of the Ranatuerin-2YJ precursor consists of a putative signal peptide. mdpi.com This sequence, typically around 22 amino acids in length, is highly hydrophobic. Its primary role is to guide the nascent polypeptide into the endoplasmic reticulum, initiating its entry into the secretory pathway. Following the successful translocation of the precursor into the granular glands of the frog's skin, this signal peptide is cleaved off by signal peptidases. This cleavage is a crucial first step in the maturation process. thermofisher.com

Located between the signal peptide and the mature peptide sequence is an acidic spacer peptide region. mdpi.comnih.govresearchgate.net This domain is characterized by a high proportion of acidic amino acid residues, such as aspartic and glutamic acid. The acidic nature of this spacer is thought to serve several functions. It may help to maintain the precursor in an inactive conformation, preventing the potentially cytotoxic mature peptide from acting prematurely within the host's cells. researchgate.net Furthermore, the negative charges of the acidic spacer could neutralize the positive charges of the mature cationic peptide, facilitating proper folding and processing.

The boundary between the acidic spacer region and the mature Ranatuerin-2YJ sequence is demarcated by a specific recognition and cleavage site for propeptide convertases. nih.gov In many ranatuerin and other amphibian AMP precursors, this site consists of a dibasic amino acid motif, most commonly Lysine-Arginine (-KR-). mdpi.com This motif is a canonical processing signal recognized by enzymes of the proprotein convertase family, which perform the critical cleavage to liberate the mature peptide. researchgate.netmdpi.com

Enzymatic Machinery Involved in Precursor Maturation

The transformation of the inactive this compound into the active antimicrobial peptide is dependent on a precise cascade of enzymatic reactions. These enzymes are co-secreted with the peptide precursors into the granular glands of the amphibian skin. researchgate.net

The primary enzymes responsible for liberating the mature peptide from its precursor are propeptide convertases. nih.govresearchgate.net These are serine endoproteases that specifically recognize and cleave at the C-terminal side of basic amino acid motifs, such as the -KR- site in the this compound. mdpi.comthermofisher.com While the specific identities of all proteases in the skin secretions of Rana dybowskii are not fully elucidated, the processing machinery is known to include enzymes functionally similar to trypsin. nih.gov Additionally, other enzymes like dipeptidylaminopeptidases may be involved in further processing or degradation of peptides in the skin secretion. nih.gov The entire enzymatic cocktail is stored in an inactive state within secretory granules and is activated upon secretion in response to stress or injury. researchgate.net

The maturation of Ranatuerin-2YJ follows a sequential pathway of post-translational modifications.

Synthesis and Translocation : The full precursor polypeptide is synthesized on ribosomes.

Signal Peptide Cleavage : The N-terminal signal peptide directs the precursor into the secretory pathway and is subsequently cleaved. thermofisher.com

Propeptide Cleavage : Within the granular glands, propeptide convertases recognize and cleave the -KR- processing site. mdpi.com This action separates the acidic spacer from the mature peptide domain.

C-terminal Modification : Many amphibian peptides undergo C-terminal amidation, although this has not been explicitly detailed for Ranatuerin-2YJ. A key feature of the ranatuerin family is the formation of an intramolecular disulfide bond between two cysteine residues at the C-terminus, creating a conserved cyclic domain known as the "Rana-box". mdpi.comnih.govnih.gov This cyclization is believed to contribute to the peptide's structural stability and biological activity. mdpi.com

The final product of this intricate process is the mature, 28-amino-acid Ranatuerin-2YJ peptide (GLMDIFKVAVNKLLAAGMNKPRCKAAHC), which is stored in high concentrations within the skin glands, ready for release as a key component of the frog's innate immune defense. nih.govcdnsciencepub.comresearchgate.net

Intracellular Trafficking and Secretion Pathways of the Precursor and Mature Peptide

The biosynthesis of Ranatuerin-2YJ, like other amphibian antimicrobial peptides (AMPs), begins with the translation of its corresponding mRNA on ribosomes. The resulting polypeptide is a prepropeptide, which contains a signal peptide at its N-terminus. This signal peptide acts as a molecular address label, directing the nascent precursor to the endoplasmic reticulum (ER), the entry point of the secretory pathway.

Once inside the ER, the signal peptide is typically cleaved off, and the propeptide undergoes folding, assisted by chaperone proteins. A crucial post-translational modification for many ranatuerin-family peptides is the formation of a disulfide bridge between two cysteine residues to create a conserved C-terminal "Rana box" loop. nih.govsmolecule.com This structural feature is often vital for the peptide's biological activity. nih.gov

From the ER, the Ranatuerin-2YJ propeptide is transported to the Golgi apparatus. Within the Golgi complex, further post-translational modifications occur. A key event is the proteolytic cleavage of the acidic spacer peptide from the mature peptide sequence. This cleavage is often mediated by propeptide convertases at specific recognition sites, such as the "-KR-" site found in some ranatuerin precursors. mdpi.com Another common and critical modification is C-terminal amidation, which can enhance the peptide's antimicrobial potency and stability. mdpi.comfrontiersin.org

Following processing in the Golgi, the mature Ranatuerin-2YJ peptides are packaged into large secretory granules. These granules serve as storage reservoirs within the cytoplasm of the granular gland cells. nih.gov This storage prevents the cytotoxic effects that the active peptides might have on the host's own cells.

The final step is the regulated secretion of the mature Ranatuerin-2YJ. When the frog is subjected to stress, injury, or pathogenic threat, a stimulus triggers the fusion of these secretory granules with the plasma membrane of the gland cells. nih.gov This process, known as exocytosis, releases the stored antimicrobial peptides in high concentrations onto the skin's surface, where they can effectively combat invading microorganisms. nih.gov Research has shown that Ranatuerin-2YJ can be found not only in the skin but also distributed in the liver, spleen, and blood of Rana dybowskii, suggesting a systemic role in pathogen defense. nih.gov

The table below summarizes the key stages and components involved in the intracellular trafficking and secretion of the this compound and mature peptide.

StageCellular LocationKey Events & Components
Synthesis & ER Translocation Ribosomes, Endoplasmic Reticulum (ER)Translation of prepropeptide; Signal peptide directs translocation into ER; Signal peptide cleavage.
Folding & Modification Endoplasmic Reticulum (ER)Propeptide folding; Disulfide bond formation (Rana box).
Processing & Sorting Golgi ApparatusProteolytic cleavage of the acidic spacer by propeptide convertases; C-terminal amidation.
Storage Secretory GranulesPackaging of mature Ranatuerin-2YJ into granules.
Secretion Plasma MembraneRegulated exocytosis of granules in response to stimuli (e.g., stress, injury).

Structural Biology and Conformational Dynamics of Ranatuerin 2yj Mature Peptide

Primary Amino Acid Sequence Analysis and Conservation within the Ranatuerin-2 (B1576050) Family

The primary structures of ranatuerin-2 peptides exhibit considerable variability, a result of residue deletions and substitutions. nih.govmdpi.comresearchgate.net However, two cysteine residues that form a cyclic domain at the C-terminus are invariably conserved. mdpi.com This domain, known as the "Rana box," is a characteristic feature of this peptide family. nih.govmdpi.com Ranatuerin-2 peptides are initially identified from the skin of Lithobates catesbeianus and are commonly found in North American, Chinese, and Japanese frogs. nih.gov

Below is a comparison of the amino acid sequences of several ranatuerin-2 family members, highlighting the conserved regions and variations.

Peptide NameOrganismSequence
Ranatuerin-2YJNot specified in sourcesSequence not available in provided sources
Ranatuerin-2AWAmolops wuyiensisGFMDTAKNVAKNVAATLLDKLKCKITGGC
Ranatuerin-2SRbNot specified in sourcesGLLDIVKGVAKGVLSTLLDKLKCKITGGC
Ranatuerin-2P-RANot specified in sourcesGFLGLLKGVAGVLGKVVERLLCKISGGC
Ranatuerin-2PLxRana palustrisGFFDLIKGAGKIIAGIVKSLICKISGGC
Ranatuerin-2PbRana pipiensGFFDTLKGVGKFAKGVLNAVRKIL.CKATGGC

Sequence alignment reveals that while the N-terminal region shows significant diversity, the C-terminal "Rana box" with its flanking cysteine residues is a highly conserved feature.

Predicted Secondary and Tertiary Structural Motifs of the Mature Peptide

Alpha-Helical Propensities and Amphipathic Conformations

Ranatuerin-2 peptides are known to adopt an amphipathic α-helical conformation, particularly in membrane-like environments. nih.govnih.gov This structure is crucial for their biological activity, as it facilitates interaction with and disruption of microbial cell membranes. The amphipathic nature means that the helical structure has a hydrophobic face and a hydrophilic face, allowing it to interact with both the lipid and aqueous components of the cell membrane. nih.gov

Circular dichroism (CD) spectroscopy studies have shown that ranatuerin-2 peptides typically exist in a random coil conformation in aqueous solutions but transition to a distinct α-helical structure in the presence of membrane-mimetic solvents like trifluoroethanol (TFE). nih.govnih.gov The percentage of α-helical content can be estimated from CD spectra, and studies on ranatuerin-2 peptides have demonstrated a significant increase in helicity in such environments. nih.gov

The "Rana Box" Motif: Structure, Occurrence, and Conformational Significance

The "Rana box" is a highly conserved cyclic motif at the C-terminus of many antimicrobial peptides isolated from Ranidae frogs, including the ranatuerin-2 family. mdpi.com This structure is formed by a disulfide bridge between two cysteine residues, creating a loop of typically six or seven amino acids. nih.govmdpi.comnih.gov

Spectroscopic and Biophysical Characterization of Peptide Conformation

Advanced Spectroscopic Techniques for Conformational Studies

Several advanced spectroscopic techniques are employed to elucidate the three-dimensional structure and dynamics of antimicrobial peptides like ranatuerin-2YJ.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the high-resolution structure of peptides in various environments, including aqueous solutions, detergent micelles, and membrane-mimetic organic solvents. researchgate.net Both solution-state and solid-state NMR can be used. Solution NMR helps determine the 3D structure in micelle conditions, while solid-state NMR can investigate the structure and topology of the peptide when it is embedded in lipid bilayers. nih.gov In-cell solid-state NMR is an emerging technique that allows for the study of these peptides within intact bacteria, providing atomic-level details of their interactions in a native environment. frontiersin.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to estimate the secondary structure content of peptides. mdpi.com By measuring the differential absorption of left and right circularly polarized light, CD can distinguish between α-helical, β-sheet, and random coil conformations. mdpi.com It is particularly useful for observing conformational changes, for instance, the transition from a random coil to an α-helix when a peptide moves from an aqueous to a membrane-like environment. nih.gov

Infrared (IR) Spectroscopy : Techniques like Fourier-transform infrared (FTIR) spectroscopy, particularly Attenuated Total Reflection (ATR)-FTIR, can provide information about the secondary structure and orientation of peptides within lipid membranes. nih.gov

Conformational Changes Induced by Mimicking Biological Environments (e.g., lipid bilayers)

The biological activity of ranatuerin-2 peptides is intrinsically linked to their ability to change conformation upon interacting with cell membranes. In an aqueous environment, these peptides are typically unstructured. nih.gov However, when they encounter a lipid bilayer, they fold into an amphipathic α-helix. nih.govsemanticscholar.org

This conformational change is crucial for their mechanism of action. The positively charged residues on the hydrophilic face of the helix are thought to interact with the negatively charged components of bacterial membranes, while the hydrophobic face inserts into the lipid core, disrupting the membrane integrity. nih.gov

Studies using model membrane systems, such as lipid vesicles or micelles, and spectroscopic techniques like CD and NMR, have been instrumental in characterizing these conformational transitions. nih.govnih.gov For example, CD spectra of ranatuerin peptides show a clear shift from a random coil signature in buffer to a characteristic α-helical signature in the presence of membrane-mimicking TFE or lipid vesicles. nih.govsemanticscholar.org

Molecular Mechanisms of Biological Activity of Ranatuerin 2yj Mature Peptide

Interaction with Biological Membranes and Membrane Disruption Modalities

The primary mode of action for Ranatuerin-2YJ, like many other cationic AMPs, involves the electrostatic attraction to and subsequent disruption of microbial cell membranes. nih.gov These peptides are typically unstructured in aqueous solutions but adopt an α-helical conformation upon encountering a membrane environment. mdpi.com This structural change is crucial for its function, allowing for insertion into the lipid bilayer.

Permeabilization and Pore Formation Models (e.g., Toroidal Pore Model)

The antimicrobial activity of peptides like Ranatuerin-2YJ is often explained by their ability to permeabilize target membranes through the formation of pores. Several models describe this process, with the "toroidal pore" or "wormhole" model being one of the most widely accepted for many AMPs. nih.govasm.org

The toroidal pore model involves a multi-step process:

Electrostatic Attraction: The positively charged (cationic) peptide is initially attracted to the negatively charged surface of the microbial membrane. researchgate.net

Surface Aggregation: As peptide concentration on the membrane surface increases, the peptides aggregate and insert into the outer leaflet of the lipid bilayer. researchgate.net

Membrane Bending and Pore Formation: Upon reaching a critical threshold concentration, the inserted peptides induce a positive curvature strain on the membrane. This forces the lipid monolayers to bend inward, creating a continuous channel or "torus" that connects the outer and inner leaflets. nih.govresearchgate.net

A key feature of the toroidal pore is that the pore is lined by both the hydrophilic faces of the peptides and the polar head groups of the membrane's lipid molecules. nih.govmdpi.com This arrangement disrupts the membrane's integrity, leading to the leakage of ions and essential cellular components, collapse of the electrochemical gradient, and ultimately, cell death. nih.gov This process is dynamic and transient, with pores forming and dissipating, which contributes to the peptide's potent and rapid killing effect. mdpi.com

Specificity of Membrane Interaction in Prokaryotic vs. Eukaryotic Systems

A critical feature of Ranatuerin-2YJ and other therapeutic AMPs is their selective toxicity toward microbial (prokaryotic) cells over host (eukaryotic) cells. This specificity is primarily determined by fundamental differences in the composition and properties of their respective cell membranes. nih.gov

Prokaryotic Membranes: Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. This net negative charge strongly attracts the cationic Ranatuerin-2YJ peptide through electrostatic interactions. nih.gov Furthermore, the high transmembrane potential in bacteria enhances this attraction. nih.gov

Eukaryotic Membranes: In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. nih.gov They also contain a significant amount of cholesterol, which increases membrane rigidity and stability. nih.gov This lack of a strong negative charge and higher membrane rigidity makes eukaryotic cells less susceptible to the peptide's disruptive actions, explaining the low hemolytic (red blood cell-damaging) activity observed for Ranatuerin-2YJ. nih.govnih.gov

This selective interaction ensures that the peptide primarily targets pathogens while minimizing damage to the host organism's cells.

Antimicrobial Modalities and Cellular Targets

Ranatuerin-2YJ has demonstrated a broad spectrum of activity, effectively targeting both Gram-positive and Gram-negative bacteria as well as certain viruses. nih.gov The mechanisms involved differ slightly based on the complex architecture of the target pathogen's cell envelope.

Mechanistic Studies against Gram-Positive Bacterial Systems

Gram-positive bacteria possess a thick outer layer of peptidoglycan, which is rich in negatively charged teichoic acids. Before reaching the cytoplasmic membrane, Ranatuerin-2YJ must traverse this layer. The peptide's positive charge facilitates its interaction with and penetration through the porous peptidoglycan matrix. Once at the cytoplasmic membrane, it can induce membrane permeabilization via the toroidal pore mechanism, leading to rapid cell death. nih.govnih.gov

Studies on various Ranatuerin-2 (B1576050) peptides show potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Time-kill assays demonstrate that these peptides can eliminate bacteria within minutes to hours. nih.gov

Antimicrobial Activity of Ranatuerin-2 Peptides against Gram-Positive Bacteria
PeptideBacterial StrainMinimal Inhibitory Concentration (MIC)Source
Ranatuerin-2YJGram-positive bacteria (general)22.5 µg/mL nih.gov
Ranatuerin-2PbStaphylococcus aureus16 µM nih.gov
Ranatuerin-2PbMRSA32 µM nih.gov
[Lys4,19, Leu20]R2AW(1-22)-NH2 (modified Ranatuerin-2)Staphylococcus aureus2 µM nih.gov
[Lys4,19, Leu20]R2AW(1-22)-NH2 (modified Ranatuerin-2)MRSA4 µM nih.gov

Mechanistic Studies against Gram-Negative Bacterial Systems

The cell envelope of Gram-negative bacteria presents a more complex barrier, consisting of an outer membrane decorated with lipopolysaccharide (LPS), a thin peptidoglycan layer, and an inner cytoplasmic membrane. The initial interaction of Ranatuerin-2YJ is with the LPS layer. The cationic nature of the peptide allows it to bind to the negatively charged components of LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. This disruption permeabilizes the outer membrane, allowing the peptide to access the inner cytoplasmic membrane, where it forms pores and causes cell lysis. researchgate.netmdpi.com

Ranatuerin-2YJ exhibits potent, broad-spectrum activity against Gram-negative bacteria. nih.gov This ability to effectively breach both the outer and inner membranes is a hallmark of its powerful antimicrobial action.

Antimicrobial Activity of Ranatuerin-2 Peptides against Gram-Negative Bacteria
PeptideBacterial StrainMinimal Inhibitory Concentration (MIC)Source
Ranatuerin-2YJGram-negative bacteria (general)22.5 µg/mL nih.gov
Ranatuerin-2PbEscherichia coli16 µM nih.gov
Ranatuerin-2PbPseudomonas aeruginosa>256 µM nih.gov
[Lys4,19, Leu20]R2AW(1-22)-NH2 (modified Ranatuerin-2)Escherichia coli4 µM nih.gov
[Lys4,19, Leu20]R2AW(1-22)-NH2 (modified Ranatuerin-2)Pseudomonas aeruginosa8 µM nih.gov

Antiviral Activity and Mechanisms of Action (e.g., against Rana grylio virus)

In addition to its antibacterial properties, Ranatuerin-2YJ has been identified as having significant antiviral activity. nih.gov Research has shown its efficacy against the Rana grylio virus (RGV), an iridovirus that affects amphibians. nih.govcdnsciencepub.com

The precise mechanism of antiviral action for ranatuerins is less characterized than their antibacterial modalities. However, for many AMPs, the antiviral effect is believed to stem from a direct interaction with the virus particle. Cationic peptides can bind to and disrupt the viral envelope, a lipid membrane that is essential for the infectivity of many viruses. By compromising the envelope, the peptide can prevent the virus from binding to and entering host cells. It is also possible that the peptide interferes with viral replication processes once inside a host cell, although membrane disruption remains the most cited mechanism. A study demonstrated that upon exposing frogs to Rana grylio virus stress, the expression of Ranatuerin-2YJ and other peptides increased, and the virus was progressively cleared, highlighting the peptide's important role in the frog's innate immune defense against viral pathogens. nih.govcdnsciencepub.com

Antifungal Activity and Cellular Impact

Ranatuerin peptides, a family of antimicrobial peptides (AMPs) found in amphibian skin secretions, exhibit a range of biological activities, including antifungal action. mpg.deresearchgate.net While research on the specific antifungal mechanisms of Ranatuerin-2YJ is limited, the activities of closely related ranatuerin-2 peptides provide a strong model for its cellular impact. The primary mode of action for many AMPs involves interaction with and disruption of the fungal cell membrane. semanticscholar.orgnih.gov

The antifungal process is generally initiated by the cationic (positively charged) nature of the peptide, which facilitates an electrostatic attraction to the anionic (negatively charged) components of the fungal cell surface. Following this initial binding, the peptide's amphipathic structure, possessing both hydrophobic and hydrophilic regions, drives its insertion into the lipid bilayer of the fungal membrane. This insertion can lead to membrane permeabilization through various proposed mechanisms, such as the "pore" or "carpet" models, ultimately causing leakage of essential intracellular contents and cell death. researchgate.net

Studies on ranatuerin peptides like Ranatuerin-2Pb have demonstrated activity against the pathogenic yeast Candida albicans. semanticscholar.orgnih.govresearchgate.net Analogs of these peptides have been synthesized to investigate structure-activity relationships, revealing that a delicate balance of amphipathicity and α-helical structure is crucial for broad-spectrum antimicrobial activity, including antifungal effects. semanticscholar.org For instance, the truncated analogue RPa of ranatuerin-2Pb lost its activity against C. albicans, whereas another analogue, RPb, retained it, highlighting the importance of specific structural features. semanticscholar.orgnih.gov

Intracellular and Subcellular Effects Beyond Membrane Disruption

Beyond direct membrane lysis, the biological effects of ranatuerin peptides can extend to intracellular targets, initiating a cascade of subcellular events that contribute to cell death.

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

Evidence suggests that Ranatuerin-2YJ may exert its biological effects by interfering with fundamental cellular processes. Specifically, it has been implicated in the rapid inhibition of host macromolecular synthesis, affecting the production of DNA, RNA, and proteins. amazonaws.com This mechanism is a known mode of action for some antimicrobial peptides, which, after crossing the cell membrane, can interact with and inhibit the function of intracellular components essential for replication, transcription, and translation. For example, the cathelicidin (B612621) peptide indolicidin (B8082527) is known to inhibit DNA synthesis. mdpi.com By halting the production of these vital macromolecules, the peptide can effectively shut down cellular growth and proliferation.

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis Induction, Caspase-3 Activation)

Several studies on ranatuerin-2 peptides indicate that they can induce programmed cell death, or apoptosis, in target cells. This is a more complex mechanism than simple membrane disruption and involves the activation of specific intracellular signaling pathways.

Research on the related peptide Ranatuerin-2PLx has shown that it can induce early-stage apoptosis in cancer cells. nih.govnih.gov This process was confirmed by observing the externalization of phosphatidylserine (B164497) on the cell membrane, a key marker of apoptosis. nih.gov Furthermore, this apoptotic action was linked to the activation of Caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov The activation of Caspase-3 by Ranatuerin-2PLx was observed at a concentration of 5 µM after 6 hours of incubation. nih.govnih.gov This suggests that after entering the cell, the peptide can trigger signaling events that lead to controlled cellular self-destruction. Other AMPs are also known to induce programmed cell death through metacaspase activation in fungi. nih.gov

Table 1: Effects of Ranatuerin-2PLx on Prostate Cancer Cells (PC-3)

Parameter Observation Timeframe Peptide Concentration Citation
Apoptosis Early cell apoptosis observed via Annexin V-FITC/propidium iodide staining. 6 hours IC50 value nih.gov
Caspase-3 Activation Activation of Caspase-3 was measured. 6 hours 5 µM nih.govnih.gov

| Cell Proliferation | Potent inhibition of PC-3 cell proliferation. | Not specified | IC50 = 5.79 µM | nih.gov |

Comparative Mechanistic Analysis with Other Ranatuerin Peptides

The ranatuerin family of peptides, while sharing a common origin, displays significant structural diversity, which in turn influences their precise mechanism of action. researchgate.net A key structural feature of many ranatuerin peptides is the C-terminal cyclic domain formed by a disulfide bridge, commonly known as the "Rana box". researchgate.netnih.gov

The importance of the Rana box for biological activity appears to differ among ranatuerin peptides and even between different activities of the same peptide. For Ranatuerin-2PLx, the removal of the conserved Rana box loop was found to dramatically reduce both its antimicrobial and antiproliferative activities. nih.gov Similarly, for ranatuerin-2 and brevinin-1 (B586460) peptides, this motif is critical for bioactivity. nih.gov

However, studies on other ranatuerins have yielded different results. For example, research on Ranatuerin-2-AW (R2AW) showed that removing the Rana box and the disulfide bridge did not eliminate its antibacterial activity, suggesting it was dispensable for this particular function. researchgate.netmdpi.com Interestingly, the absence of the Rana box in an R2AW analogue did lead to a significant decrease in its antiproliferative activity against cancer cells, indicating the domain may have a specific role in interacting with cancer cells that is distinct from its role in antibacterial action. mdpi.com

This variability contrasts with other peptide families like the brevinins, which also possess a Rana box. In some brevinin-2 (B1175259) peptides, the removal of the Rana box has little influence and can even enhance antimicrobial activity. nih.govmdpi.com This highlights that while ranatuerins share a general mechanism of targeting cell membranes, specific structural elements like the Rana box can fine-tune their activity, leading to different potencies and even different primary modes of action (e.g., membrane lysis vs. apoptosis induction) across the peptide family.

Table 2: Comparative Role of the Rana Box in Different Peptides

Peptide Family Peptide Example Importance of Rana Box for Antimicrobial Activity Importance of Rana Box for Anticancer Activity Citation
Ranatuerin-2 Ranatuerin-2PLx Essential; removal markedly decreases activity. Essential; removal dramatically reduces activity. nih.gov
Ranatuerin-2 Ranatuerin-2-AW Dispensable; removal did not eliminate activity. Important; absence significantly decreased activity. mdpi.com
Brevinin-1 Not Specified Important; removal can reduce bioactivity. Not specified nih.gov

| Brevinin-2 | Brevinin-2GHk | Not essential; removal can enhance activity. | Not specified | nih.gov |

Synthetic Biology and Chemical Synthesis Approaches for Research Applications

Strategies for De Novo Chemical Synthesis of Ranatuerin-2YJ and its Analogues

Direct chemical synthesis is a fundamental approach for producing peptides of defined sequence. core.ac.uk It offers precision and the ability to incorporate unnatural amino acids or modifications.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides like ranatuerins. core.ac.uklcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. core.ac.uklcms.cz The synthesis of ranatuerin-2 (B1576050) peptides, such as ranatuerin-2-AW, has been successfully achieved using automated solid-phase peptide synthesizers. nih.govresearchgate.net

The process generally follows a series of cyclical steps:

Anchoring : The C-terminal amino acid of the target peptide is covalently attached to an insoluble resin support, such as Rink Amide resin, which facilitates C-terminal amidation. core.ac.ukresearchgate.net

Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid (commonly the Fmoc group) is removed using a chemical agent, typically a piperidine (B6355638) solution. core.ac.uk

Coupling : The next N-terminally protected amino acid is activated by a coupling reagent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and added to the reaction vessel. nih.govresearchgate.net This activated amino acid then forms a peptide bond with the free amino group of the resin-bound peptide chain. lcms.cz

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase method. peptide.com

These cycles are repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, often using a "cleavage cocktail" containing strong acids like trifluoroacetic acid (TFA) along with scavengers. nih.govpeptide.com

Table 1: Overview of Solid-Phase Peptide Synthesis (SPPS) Steps

Step Description Common Reagents
Resin Preparation The insoluble support is prepared for the attachment of the first amino acid. Polystyrene or PEG-based resins (e.g., Rink Amide MBHA resin). nih.gov
First Amino Acid Attachment The C-terminal amino acid is covalently linked to the resin. Protected amino acid, coupling agents.
Deprotection Removal of the temporary N-terminal protecting group (e.g., Fmoc). Piperidine in a solvent like DMF.
Amino Acid Coupling The next protected amino acid is activated and coupled to the growing chain. Fmoc-amino acids, HBTU, DIEA. nih.govpeptide.com

| Final Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water). nih.gov |

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired full-length peptide as well as various impurities, such as truncated sequences, deletion sequences, and incompletely deprotected peptides. lcms.czaltabioscience.com High-Performance Liquid Chromatography (HPLC) is an indispensable technique for purifying the target peptide from this crude mixture. springernature.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. lcms.czaltabioscience.com In this method, the crude peptide solution is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). altabioscience.comresearchgate.net A mobile phase with a gradient of increasing organic solvent concentration (typically acetonitrile) is used to elute the components. altabioscience.comnih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and elute at higher concentrations of the organic solvent. researchgate.net The elution is monitored by UV detection, typically at a wavelength of 215 nm, which detects the peptide bonds. altabioscience.com Fractions corresponding to the major peak, representing the desired peptide, are collected.

After purification, it is crucial to validate the identity and assess the purity of the synthetic peptide. nih.gov Mass spectrometry (MS) is the definitive method for this purpose, as it provides a highly accurate measurement of the peptide's molecular weight. nih.govspringernature.com

The experimentally determined molecular weight is compared to the theoretical (calculated) molecular weight based on the peptide's amino acid sequence. A match between these values confirms the identity of the synthesized peptide. springernature.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. altabioscience.comnih.gov LC-MS combines the separation power of HPLC with the detection capabilities of MS, providing information on both purity and identity in a single analysis. springernature.com Further validation can be achieved through tandem mass spectrometry (MS/MS), where the peptide is fragmented and the resulting fragment ions are analyzed to confirm the amino acid sequence. nih.govresearchgate.net

Heterologous Expression Systems for Recombinant Precursor Production

For producing larger quantities of peptides or for studies where post-translational modifications are important, recombinant DNA technology is a cost-effective alternative to chemical synthesis. nih.govremedypublications.com This involves introducing the gene encoding the Ranatuerin-2YJ precursor into a host organism for expression.

Prokaryotic systems, particularly the bacterium Escherichia coli, are widely used for recombinant protein production due to their rapid growth, low cost, and well-established genetic tools. remedypublications.comresearchgate.net However, the expression of antimicrobial peptides (AMPs) like ranatuerins in E. coli presents challenges, primarily their potential toxicity to the host cell and susceptibility to degradation by host proteases. researchgate.netnih.gov

A common and effective strategy to overcome these issues is to express the AMP as a fusion protein. researchgate.netnih.gov The gene for the ranatuerin precursor is cloned into an expression vector and fused to the gene of a larger, more stable partner protein, such as thioredoxin, maltose-binding protein, or a Small Ubiquitin-like Modifier (SUMO) tag. researchgate.netnih.gov This fusion strategy often masks the toxicity of the peptide, protects it from proteolytic degradation, and can enhance expression levels and solubility. remedypublications.comnih.gov The fusion protein can be purified, often using an affinity tag (like a His-tag), after which the ranatuerin precursor is cleaved from its fusion partner using a specific protease or chemical reagent. researchgate.netnih.gov

Table 2: Comparison of Expression Systems for Recombinant Peptides

Feature Prokaryotic Systems (e.g., E. coli) Eukaryotic Systems (e.g., P. pastoris)
Host Organism Bacteria Yeast, Fungi, Insect/Mammalian cells
Growth Rate Very rapid Rapid to moderate
Cost Low Moderate to high
Complexity Simple, well-characterized genetics More complex genetics and cellular processes
Post-Translational Modifications Generally absent (e.g., disulfide bonds can be challenging) Capable of complex modifications (e.g., glycosylation, disulfide bonds) oup.com
Key Advantage High yield, low cost, rapid production. researchgate.net Proper protein folding and modification, potential for secretion. nih.gov

| Key Challenge | Peptide toxicity, lack of modifications, inclusion body formation. nih.gov | Slower growth, higher cost, lower yields. |

Eukaryotic expression systems, such as the yeast Pichia pastoris or Saccharomyces cerevisiae, offer several advantages for the production of recombinant peptides. nih.govnih.gov These systems possess the cellular machinery for more complex protein folding and post-translational modifications, which can be critical for the proper formation of disulfide bridges found in many ranatuerin peptides. oup.comresearchgate.net

The general workflow involves cloning the ranatuerin precursor cDNA into a suitable eukaryotic expression vector, which is then used to transform the host cells. nih.gov Eukaryotic systems can be engineered to secrete the recombinant peptide into the culture medium, which simplifies the initial purification steps as it separates the product from the bulk of intracellular host proteins. nih.gov While generally more expensive and time-consuming than prokaryotic systems, eukaryotic hosts can be essential for producing functionally active peptides that require specific folding or modifications not achievable in bacteria. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation / Formula Role / Context
Acetonitrile CH₃CN Organic solvent in HPLC mobile phase. altabioscience.com
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU Coupling reagent in SPPS. nih.gov
Diisopropylethylamine DIEA Base used in SPPS coupling reactions. peptide.com
N,N-Dimethylformamide DMF Solvent used in SPPS.
9-Fluorenylmethyloxycarbonyl Fmoc Temporary protecting group for α-amino groups in SPPS. core.ac.uk
Piperidine C₅H₁₁N Reagent for removing the Fmoc protecting group.
Trifluoroacetic acid TFA Reagent for cleaving peptides from resin in SPPS. nih.govaltabioscience.com

In Vitro and Ex Vivo Model Systems for Biological Activity Assessment (excluding clinical)

In vitro and ex vivo model systems are fundamental in the preclinical evaluation of peptides derived from precursors like Ranatuerin-2. These systems allow for the controlled assessment of biological activities, primarily focusing on antimicrobial and anticancer properties, and provide insights into structure-activity relationships.

Antimicrobial Activity Assessment

The antimicrobial potential of ranatuerin-2 peptides is typically determined in vitro using broth microdilution assays to establish the Minimum Inhibitory Concentration (MIC). This method quantifies the lowest concentration of a peptide required to inhibit the visible growth of a specific microorganism.

Research has demonstrated that peptides from this family exhibit broad-spectrum activity against various pathogens. For instance, Ranatuerin-2PLx, a peptide identified from the skin secretions of the pickerel frog, has been tested against a panel of microorganisms, including the methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Similarly, a novel peptide, Ranatuerin-2-AW (R2AW), isolated from the Wuyi torrent frog (Amolops wuyiensis), and its synthetic analogues have been evaluated against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies on Ranatuerin-2Pb and its truncated analogues also confirmed antimicrobial effects against strains like S. aureus, Candida albicans, and Pseudomonas aeruginosa. nih.govnih.gov

The following table summarizes the MIC values for various ranatuerin-2 peptides against selected microorganisms, as determined through in vitro assays.

Table 1: Antimicrobial Activity (MIC) of Ranatuerin-2 Peptides in In Vitro Models

Peptide Microorganism MIC (µM)
Ranatuerin-2PLx Staphylococcus aureus -
Escherichia coli -
Pseudomonas aeruginosa -
Candida albicans -
Methicillin-resistant S. aureus (MRSA) 256
Ranatuerin-2-AW (R2AW) Staphylococcus aureus 32
Escherichia coli 32
[Ser23,29]R2AW Staphylococcus aureus 64
Escherichia coli 64
Methicillin-resistant S. aureus (MRSA) 256
Klebsiella pneumoniae 256

Data sourced from studies on ranatuerin peptides. nih.govnih.gov

Further in vitro models are used to explore the mechanisms of antimicrobial action. These include assays for membrane permeabilization, which assess the peptide's ability to disrupt bacterial cell membranes, and biofilm inhibition and eradication assays. nih.gov For example, the truncated analogue of Ranatuerin-2Pb, known as RPb, was shown to have a rapid bacterial killing effect via membrane permeabilization. nih.gov

Antiproliferative Activity Assessment

The anticancer potential of ranatuerin-2 peptides is evaluated in vitro using various human cancer cell lines. The standard method involves cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide that reduces the viability of the cancer cell population by 50%.

Studies have shown that these peptides can inhibit the proliferation of multiple types of cancer cells. Ranatuerin-2PLx demonstrated a dose-dependent inhibitory effect on five different human cancer cell lines, with a particularly potent effect observed against the PC-3 prostate cancer cell line. nih.govnih.govqub.ac.uk The antiproliferative activities of R2AW and its analogues were also tested against a panel of five human cancer cell lines, including those for non-small-cell lung cancer (H838), prostate carcinoma (PC-3), neuronal glioblastoma (U251MG), breast cancer (MCF-7), and colorectal carcinoma (HCT116). mdpi.com

The antiproliferative efficacy of select ranatuerin-2 peptides is detailed in the table below.

Table 2: Antiproliferative Activity (IC₅₀) of Ranatuerin-2 Peptides Against Human Cancer Cell Lines

Peptide Cell Line Cancer Type IC₅₀ (µM)
Ranatuerin-2PLx H157 Non-small cell lung cancer -
MDA-MB-435S Melanocyte -
PC-3 Human prostate carcinoma 5.79
U251MG Human glioblastoma astrocytoma -
MCF-7 Human breast cancer 20.19
R2PLx-22 PC-3 Human prostate carcinoma >100

| S⁻²⁴-R2PLx | PC-3 | Human prostate carcinoma | >100 |

Data sourced from studies on Ranatuerin-2PLx and its analogues. nih.gov

To further investigate the mechanism of antiproliferative action, in vitro models are employed to study cellular processes like apoptosis. For Ranatuerin-2PLx, Annexin V-FITC/propidium iodide staining was used to detect early-stage apoptosis in PC-3 cells. nih.govnih.gov These experiments also measured the activation of key apoptotic proteins, such as Caspase-3, and lactate (B86563) dehydrogenase (LDH) release to assess cell membrane integrity. nih.govqub.ac.uk

Structure-Activity Relationship Studies

In vitro models are crucial for elucidating the structure-activity relationships of ranatuerin-2 peptides. By chemically synthesizing analogues with specific modifications—such as deleting the conserved C-terminal "Rana box" loop or substituting amino acids—researchers can assess the impact of these changes on biological activity. nih.govmdpi.com For example, deleting the Rana box from Ranatuerin-2PLx was found to drastically reduce both its antibacterial and antiproliferative activities, highlighting the importance of this structural feature. nih.gov Conversely, for R2AW, the removal of the Rana box did not significantly affect its antibacterial properties, indicating that the function of this domain can vary among different peptides within the same family. mdpi.comnih.gov

Structure Activity Relationship Sar and Peptide Engineering of Ranatuerin 2yj

Rational Design and Synthesis of Ranatuerin-2YJ Analogues and Truncated Variants

The rational design of analogues of ranatuerin-2 (B1576050) peptides involves targeted modifications to their primary sequence to investigate and optimize their biological functions, such as antimicrobial and anticancer activities. nih.gov This process is often guided by the desire to enhance properties like cationicity and hydrophobicity, which are crucial for interactions with microbial or cancer cell membranes. The synthesis of these rationally designed peptides is typically achieved through solid-phase peptide synthesis (SPPS). mdpi.comnih.gov

A key structural feature of many ranatuerin-2 peptides is the C-terminal cyclic domain, known as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. novoprolabs.com The importance of this domain has been a central question in SAR studies. To investigate its role, truncated variants lacking the Rana box have been synthesized. For instance, studies on Ranatuerin-2PLx revealed that a truncated analogue, R2PLx-22, which is devoid of the Rana box, exhibited significantly reduced antimicrobial and antiproliferative activities. mdpi.com This suggests that for some ranatuerin-2 peptides, the C-terminal cyclic structure is essential for full biological potency. mdpi.com

Similarly, research on Ranatuerin-2Pb involved the synthesis of two truncated analogues: RPa, which had the C-terminal dipeptide 'RT' removed, and RPb, a significantly shorter 18-amino acid amidated peptide from the N-terminus. nih.gov The results showed that while RPa lost activity against several microbial strains, RPb, the shorter amidated version, retained and even exhibited a broader spectrum of antimicrobial activity compared to the parent peptide. nih.gov This highlights the complex role of the C-terminal region and the potential to create smaller, yet potent, antimicrobial agents through truncation and amidation.

In another study focusing on Ranatuerin-2-AW (R2AW), a truncated and amidated variant, R2AW(1-22)-NH₂, showed antibacterial activity comparable to the full-length peptide, suggesting that for R2AW, the Rana box may be dispensable for this specific activity. novoprolabs.com These findings indicate that the functional importance of the Rana box can vary among different members of the ranatuerin-2 family.

PeptideSequenceModificationKey Finding
Ranatuerin-2PLx GIMDTVKNAAKNLAGQLLDKLKCKITACParent PeptideBroad-spectrum antimicrobial and anticancer activity. mdpi.com
R2PLx-22 GIMDTVKNAAKNLAGQLLDKLKTruncated (Rana box removed)Markedly decreased antimicrobial and antiproliferative activity. mdpi.com
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTParent PeptideStrong antimicrobial activity against specific strains. nih.gov
RPa SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCTruncated (RT removed)Lost antimicrobial activity against several key strains. nih.gov
RPb SFLTTVKKLVTNLAAL-NH₂Truncated (N-terminal 18 aa) and AmidatedRetained and broadened antimicrobial spectrum. nih.gov
Ranatuerin-2-AW (R2AW) GFMDTAKNVAKNVAATLLDKLKCKITGGCParent PeptideModerate antibacterial activity. novoprolabs.com
R2AW(1-22)-NH₂ GFMDTAKNVAKNVAATLLDKLK-NH₂Truncated (Rana box removed) and AmidatedShowed similar antibacterial activity to the parent peptide. novoprolabs.com

Site-Directed Mutagenesis Studies to Elucidate Key Residues

While site-directed mutagenesis typically refers to the modification of the encoding DNA, in the context of peptide SAR, the synthesis of analogues with specific amino acid substitutions serves a similar purpose: to identify key residues critical for biological activity. These studies have been instrumental in understanding the roles of specific amino acids in the function of ranatuerin-2 peptides.

A primary focus of these "mutagenesis" studies has been the two cysteine residues that form the disulfide bridge of the Rana box. To probe the importance of this covalent bond, analogues have been synthesized where these cysteines are replaced with serine, an amino acid of similar size and polarity but incapable of forming a disulfide bond. In the case of Ranatuerin-2-AW, the analogue [Ser²³,²⁹]R2AW was created. nih.gov This linear variant displayed antibacterial activity similar to the native peptide, indicating that the disulfide bridge itself is not essential for the antibacterial action of this specific ranatuerin-2 peptide. novoprolabs.com

Another key aspect investigated through amino acid substitution is the role of cationicity, which is the net positive charge of the peptide. Cationic residues are believed to facilitate the initial electrostatic interaction with negatively charged bacterial membranes. A study on Ranatuerin-2PLx demonstrated that replacing a cationic amino acid within the Rana box motif significantly impaired its antibacterial activity, underscoring the importance of the positive charge in this C-terminal domain for its biological function. mdpi.com

Further modifications on the truncated R2AW(1-22)-NH₂ backbone involved substituting acidic amino acids with the positively charged lysine (B10760008) and introducing the hydrophobic amino acid leucine (B10760876). The resulting analogue, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, showed a dramatic enhancement in both antibacterial and anticancer activities, highlighting the synergistic importance of increased cationicity and hydrophobicity for potent bioactivity. nih.govnovoprolabs.com

Impact of Amino Acid Substitutions and Modifications on Mechanistic Efficacy

Amino acid substitutions and modifications profoundly impact the mechanistic efficacy of ranatuerin-2 peptides by altering key physicochemical properties such as charge, hydrophobicity, and amphipathicity. These properties govern how the peptides interact with and disrupt target cell membranes.

Increasing the net positive charge through the substitution of neutral or acidic residues with cationic ones, like lysine, generally enhances antimicrobial activity. nih.gov This is attributed to a stronger electrostatic attraction to the anionic components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov The progressive design of a Ranatuerin-2-AW analogue, which involved replacing aspartic acid with lysine at positions 4 and 19, resulted in a variant with significantly optimized antibacterial and anticancer properties. nih.govnovoprolabs.com

Hydrophobicity is another critical factor. The introduction of hydrophobic residues can enhance the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. However, there is a delicate balance, as excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). nih.gov For example, while the introduction of a leucine residue in the [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ analogue contributed to its enhanced efficacy, another analogue, [Trp⁶,¹⁰]R2AW(1-22)-NH₂, where tryptophans were added to increase hydrophobicity, exhibited strong hemolytic activity at low concentrations. nih.gov

C-terminal amidation is a common post-translational modification in natural antimicrobial peptides and is often incorporated into synthetic analogues. This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and often enhancing its stability and activity. The truncated R2AW(1-22) peptide, for instance, showed no antibacterial activity, but its amidated counterpart, R2AW(1-22)-NH₂, had activity comparable to the parent peptide. novoprolabs.com This demonstrates that C-terminal amidation can be crucial for the efficacy of truncated variants.

Peptide AnalogueSubstitution/ModificationImpact on Activity
[Ser²³,²⁹]R2AW Cys23,29 → SerSimilar antibacterial activity to parent; disulfide bridge dispensable. novoprolabs.com
R2AW(1-22)-NH₂ Truncation + C-terminal amidationSimilar antibacterial activity to parent; Rana box dispensable. novoprolabs.com
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ Asp4,19 → Lys; Thr20 → LeuSignificantly enhanced antibacterial and anticancer activity. nih.govnovoprolabs.com
[Trp⁶,¹⁰]R2AW(1-22)-NH₂ Thr6, Val10 → TrpStrong hemolytic activity. nih.gov
RPb Truncation + C-terminal amidationBroadened antimicrobial spectrum with reduced hemolytic effect. nih.gov

Development of Fluorescent or Tagged Probes for Mechanistic Studies

The development of fluorescently labeled or otherwise tagged peptide probes is a powerful strategy for elucidating the mechanisms of action of antimicrobial peptides. While the synthesis of a specifically tagged Ranatuerin-2YJ probe has not been detailed in the available literature, the principles of peptide labeling are well-established and could be applied to this family of peptides. Probes are typically created by conjugating a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC), to the peptide, often at the N-terminus or on the side chain of an amino acid like lysine. nih.gov

Although direct labeling of a ranatuerin-2 peptide has not been described, mechanistic studies have utilized fluorescent assays to observe the effects of these peptides on target cells. For example, in the investigation of Ranatuerin-2PLx's anticancer properties, a fluorescence monitoring assay was employed to detect apoptosis. mdpi.com This study used an Annexin V-FITC/Propidium Iodide (PI) staining kit. mdpi.com Annexin V-FITC binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, producing a green fluorescent signal, while PI, a red fluorescent dye, enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis). This assay allowed researchers to observe that Ranatuerin-2PLx induces early-stage apoptosis in cancer cells. mdpi.com

Furthermore, the activation of caspase-3, a key executioner enzyme in apoptosis, was measured using a fluorometric assay. mdpi.com This involved treating cancer cells with Ranatuerin-2PLx and then incubating cell lysates with a specific caspase-3 substrate that releases a fluorescent compound upon cleavage. An increase in fluorescence intensity indicated the activation of caspase-3, confirming the apoptotic pathway initiated by the peptide. mdpi.com

These examples demonstrate the utility of fluorescence-based methods in mechanistic studies of ranatuerin-2 peptides. The creation of a directly labeled Ranatuerin-2YJ probe would represent a further step, enabling researchers to visualize the peptide's interaction with cell membranes, its cellular uptake, and its subcellular localization in real-time, providing deeper insights into its mode of action.

Evolutionary and Comparative Molecular Biology of Ranatuerin 2 Family Peptides

Comparative Genomics of Amphibian AMP Gene Loci and Gene Clusters

The genes encoding amphibian antimicrobial peptides (AMPs), including the Ranatuerin-2YJ precursor, are part of a larger, dynamic genomic system. Amphibian genomes, which can be large and complex, contain numerous AMP genes often organized into families. oup.comnih.gov The evolution of these gene families is characterized by events such as gene duplication and subsequent divergence, leading to a wide array of peptides within a single individual. mdpi.com

Genomic analyses suggest that the diversity of AMPs in frogs like those from the genus Glandirana likely arose from an ancestral gene that underwent multiple rounds of duplication. mdpi.com This process creates gene clusters, where multiple related AMP genes are located in close proximity on a chromosome. Such an arrangement can facilitate further diversification through mechanisms like gene conversion and unequal crossing-over.

Amphibians as a group possess a remarkable diversity of AMPs, likely reflecting an evolutionary arms race with a wide range of microbial pathogens in their varied environments. nih.govmdpi.com The genomic architecture allows for this rapid evolution, providing a template for generating novel peptide variants. The study of amphibian genomes is a growing field, and while challenges remain due to their size and repetitive content, the available data show that despite long divergence times, there is evidence of conserved synteny (the preservation of gene order on chromosomes) in some regions. nih.gov The loci for AMPs are expected to be "hotspots" of evolutionary change within these otherwise conserved structures.

Table 2: Characteristics of Amphibian Antimicrobial Peptide (AMP) Gene Loci

Characteristic Description Evolutionary Significance
Gene Families AMPs are encoded by multigene families. oup.com Provides functional redundancy and a basis for diversification.
Gene Duplication A primary mechanism for the expansion of AMP repertoires. mdpi.com Creates new gene copies that can evolve novel functions.
Gene Clusters Related AMP genes are often physically clustered in the genome. Facilitates concerted evolution and further diversification.

| Genomic Plasticity | AMP loci are regions of high evolutionary change. | Allows for rapid adaptation to changing pathogenic pressures. |

Molecular Mechanisms of Diversification and Adaptation in Peptide Sequences

The diversification of ranatuerin-2 (B1576050) peptides is driven by several molecular mechanisms, primarily positive diversifying selection. oup.com This form of natural selection favors new variants, leading to an accelerated rate of non-synonymous (amino acid-altering) mutations compared to synonymous (silent) mutations within the gene region encoding the mature peptide. oup.com This pressure is thought to stem from the co-evolutionary relationship between the frog's immune system and the microbial pathogens it encounters. nih.gov

Key mechanisms contributing to the evolution of ranatuerin-2 peptides include:

Gene Duplication and Divergence: As mentioned, gene duplication creates raw material for evolution. Once a new gene copy exists, it can accumulate mutations and diverge in function from the ancestral gene, leading to peptides with different antimicrobial spectra or potency. mdpi.com

Point Mutations and Recombination: The accumulation of point mutations, driven by diversifying selection, is the fundamental source of variation. There is also evidence to suggest that mutagenic, error-prone DNA polymerases may contribute to the high diversity of AMPs in some frog lineages. mdpi.com

Structural Motif Variation: A key feature of many ranid frog AMPs is the C-terminal "Rana box," a disulfide-bridged loop. mdpi.comnih.gov While the cysteine residues forming the bridge are typically invariant, the size of the loop and the amino acids within it can vary. mdpi.comnih.gov The functional role of this domain appears to differ between peptide families; in some ranatuerins, its removal drastically reduces bioactivity, indicating its structural and functional importance. mdpi.com Modifications in this region represent a significant axis of functional adaptation.

Changes in Physicochemical Properties: Evolution fine-tunes the peptide's net charge, hydrophobicity, and amphipathicity by substituting amino acid residues. mdpi.comnih.gov These properties are critical for the peptide's ability to interact with and disrupt microbial membranes. nih.gov For example, substituting acidic residues with positively charged lysine (B10760008) residues has been shown to enhance the antibacterial activity of synthetic ranatuerin analogues. mdpi.com

These mechanisms collectively allow the Ranatuerin-2 peptide family to explore a vast sequence space, enabling ranid frogs to maintain a robust and adaptable defense against an ever-evolving microbial world.

Table 3: Molecular Mechanisms Driving Ranatuerin-2 Diversification

Mechanism Description Example/Effect
Positive Diversifying Selection Selection favoring new alleles over existing ones. Accelerated evolution in the mature peptide region of the precursor gene. oup.com
Gene Duplication Creation of a copy of an existing gene. Leads to the formation of paralogs like Ranatuerin-2b which can evolve independently. nih.gov
Residue Substitution Alteration of single amino acids in the peptide sequence. Enhancing cationicity and hydrophobicity to improve antimicrobial efficacy. mdpi.com

| Modification of "Rana box" | Changes in the size and sequence of the C-terminal cyclic domain. | Altering the structural stability and biological activity of the peptide. mdpi.commdpi.com |

Advanced Research Methodologies and Future Directions in Ranatuerin 2yj Research

High-Throughput Screening Approaches for Identifying Novel Interacting Partners

High-throughput screening (HTS) offers a powerful methodology for identifying novel molecular partners that interact with the Ranatuerin-2YJ precursor or the mature peptide. nih.govnih.gov These approaches can rapidly screen large libraries of compounds or biological molecules to find specific binding partners, which can elucidate the peptide's mechanism of action and potential off-target effects. Methodologies such as yeast two-hybrid screens, affinity purification-mass spectrometry, and protein microarrays can be adapted to systematically map the interactome of Ranatuerin-2YJ. For instance, reconstituted multiprotein complexes could be used as a model system to screen for inhibitors or stabilizers of interactions involving Ranatuerin-2YJ. nih.gov Identifying these interacting partners is a critical step in understanding the peptide's journey from its precursor state to its final functional role and its modulation by other cellular components.

Table 1: High-Throughput Screening (HTS) Strategies for Ranatuerin-2YJ

HTS Method Objective Potential Interacting Partners Biological Insight
Yeast Two-Hybrid Identify protein-protein interactions. Host or microbial proteins that bind to Ranatuerin-2YJ. Elucidation of intracellular targets or regulatory proteins.
Affinity Purification-Mass Spectrometry (AP-MS) Isolate and identify components of protein complexes. Proteins that form a complex with the this compound during processing or secretion. Understanding of post-translational modification and maturation pathways.
Phage Display Screen peptide libraries for binding partners. Peptides or protein domains that specifically recognize Ranatuerin-2YJ. Development of diagnostic tools or therapeutic modulators.
Small Molecule Microarrays Identify small molecules that bind to the peptide. Synthetic or natural compounds that modulate peptide activity. Discovery of lead compounds for drug development that mimic or inhibit Ranatuerin-2YJ function.

Computational Modeling and Molecular Dynamics Simulations of Peptide-Target Interactions

Computational methods are indispensable for exploring the dynamic nature of Ranatuerin-2YJ's interaction with its primary target, the microbial cell membrane. researchgate.net Molecular dynamics (MD) simulations, in particular, provide atomistic-level insights into how the peptide binds to, inserts into, and potentially disrupts lipid bilayers. nih.govnih.gov These simulations can model the conformational changes of Ranatuerin-2YJ, such as the formation of its α-helical structure, upon encountering different membrane environments. nih.govnih.gov By varying parameters like lipid composition, membrane curvature, and peptide concentration, MD studies can predict the peptide's mechanism of action—be it through forming toroidal pores, carpet-like disruption, or other modes of membrane destabilization. nih.govmdpi.com Such computational approaches are cost-effective methods to generate hypotheses about structure-activity relationships that can then be tested experimentally. mdpi.com

Table 2: Parameters for Molecular Dynamics (MD) Simulations of Ranatuerin-2YJ

Simulation Parameter Purpose Expected Outcome
Lipid Composition (e.g., POPE:POPG) Mimic bacterial vs. mammalian membranes. nih.gov Determine the peptide's selectivity and binding affinity for different cell types.
Peptide Concentration Simulate the effect of peptide aggregation on the membrane surface. Observe the formation of peptide clusters and their role in membrane permeabilization. mdpi.com
Secondary Structure Analysis Analyze the stability of the α-helical conformation within the membrane. Correlate structural stability with antimicrobial potency, particularly the role of the 'rana-box' domain. nih.gov
Free Energy Calculations Quantify the energetic barriers for membrane insertion and pore formation. Predict the most likely mechanism of membrane disruption.

Systems Biology Approaches to Understanding Ranatuerin-2YJ within the Host Defense Network

The function of Ranatuerin-2YJ is not limited to its direct antimicrobial activity but also includes its role within the complex host defense network. nih.gov Systems biology provides a framework for understanding how this single peptide influences the broader immune response. By combining large-scale experimental data with computational modeling, it is possible to map the regulatory networks that are perturbed by Ranatuerin-2YJ. nih.gov For example, treating host immune cells like macrophages with the peptide and subsequently analyzing the transcriptomic and proteomic changes can reveal its impact on signaling pathways, such as those initiated by Toll-like receptors (TLRs). nih.gov Furthermore, understanding how pathogens have evolved strategies to evade host antimicrobial peptides is crucial for contextualizing the efficacy of Ranatuerin-2YJ. nih.gov This holistic view can uncover potential immunomodulatory functions, positioning the peptide as a component that links the innate and adaptive immune systems. nih.gov

Table 3: Potential Host Defense Pathways Modulated by Ranatuerin-2YJ

Pathway Potential Effect of Ranatuerin-2YJ Implication for Host Defense
Toll-Like Receptor (TLR) Signaling Modulation of gene expression downstream of TLR activation. nih.gov Enhancement or suppression of inflammatory responses to pathogens.
Chemokine and Cytokine Expression Induction of signaling molecules that recruit other immune cells. nih.gov Amplification of the innate immune response at the site of infection.
Inflammasome Activation Triggering of inflammasome complexes leading to cell death and inflammation. Control of intracellular pathogens.
Mast Cell Degranulation Stimulation of histamine (B1213489) release. nih.gov Increased vascular permeability and recruitment of neutrophils.

Integration of Omics Data for Holistic Understanding of Ranatuerin-2YJ Biology

To achieve a comprehensive understanding of Ranatuerin-2YJ's biological impact, it is essential to integrate multiple layers of molecular data. nih.govnih.gov A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a detailed snapshot of the cellular response to the peptide. nih.govelifesciences.org For instance, treating a bacterial pathogen with Ranatuerin-2YJ and analyzing its transcriptomic (RNA-seq) and proteomic (mass spectrometry) responses can reveal the specific stress pathways that are activated. elifesciences.org Integrating this with metabolomic data can show how the peptide disrupts key metabolic processes. This data integration allows for the construction of comprehensive models that describe the peptide's mechanism of action from gene to function, offering a more holistic view than any single omics approach alone. youtube.com

Table 4: Multi-Omics Data Integration in Ranatuerin-2YJ Research

Omics Layer Data Generated Biological Question Addressed
Transcriptomics (RNA-seq) Differential gene expression profiles. Which genes are up- or down-regulated in response to peptide treatment?
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications. How does the peptide affect protein expression and cellular signaling?
Metabolomics (LC-MS/NMR) Alterations in metabolite concentrations. Which metabolic pathways are disrupted by the peptide's activity?
Integrated Analysis Correlated changes across all omics layers. What is the complete molecular mechanism of Ranatuerin-2YJ's antimicrobial and cellular effects? nih.govnih.gov

Exploration of Ranatuerin-2YJ as a Research Tool for Membrane Biology and Antimicrobial Resistance Mechanisms

Beyond its therapeutic potential, Ranatuerin-2YJ serves as a valuable research tool for fundamental studies in membrane biology and antimicrobial resistance. Its ability to permeabilize cell membranes makes it an excellent molecular probe to investigate the biophysical properties of lipid bilayers. nih.gov By studying how its activity changes with different lipid compositions, researchers can gain insights into the role of specific lipids in membrane integrity. sahmri.org.au

Furthermore, Ranatuerin-2YJ can be used to study the mechanisms by which bacteria develop resistance to membrane-active antimicrobials. nih.govfrontiersin.org Bacteria employ various strategies to counter such agents, including modifying their cell surface to reduce peptide binding, overexpressing efflux pumps to expel the peptides, or producing enzymes that degrade them. mdpi.commdpi.comfrontiersin.org By exposing bacteria to sub-lethal concentrations of Ranatuerin-2YJ over time, researchers can select for resistant mutants and analyze their genetic and phenotypic changes. This approach helps to identify novel resistance genes and pathways, which is critical for understanding and overcoming the broader challenge of antimicrobial resistance. frontiersin.org

Table 5: Bacterial Resistance Mechanisms Studied Using Ranatuerin-2YJ

Resistance Mechanism Description Experimental Approach
Membrane Modification Altering the net charge or composition of the cell membrane to repel the cationic peptide. mdpi.com Compare peptide binding and activity against wild-type and membrane-modified bacterial strains.
Efflux Pump Overexpression Actively transporting the peptide out of the bacterial cell. frontiersin.org Measure peptide accumulation inside bacteria with and without efflux pump inhibitors.
Enzymatic Degradation Production of proteases that cleave and inactivate the peptide. mdpi.com Incubate Ranatuerin-2YJ with bacterial culture supernatants and analyze for peptide degradation via mass spectrometry.
Biofilm Formation Growing within a protective extracellular matrix that limits peptide penetration. nih.gov Assess the efficacy of Ranatuerin-2YJ against planktonic vs. biofilm-grown bacteria.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.